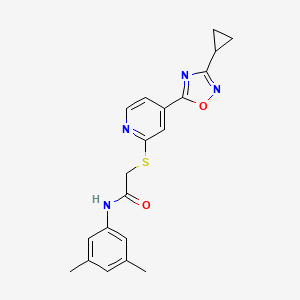
2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H20N4O2S and its molecular weight is 380.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a member of the oxadiazole family, known for its diverse biological activities. This article discusses its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of several functional groups that contribute to its biological activity:
- Oxadiazole ring : Known for anticancer properties.
- Pyridine ring : Involved in various biological interactions.
- Thioether linkage : Enhances lipophilicity and bioavailability.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation, such as:
- Thymidylate Synthase : Critical for DNA synthesis.
- Histone Deacetylases (HDAC) : Involved in chromatin remodeling and gene expression regulation.
- Telomerase : Maintains telomere length in cancer cells.
- Receptor Modulation : The compound may bind to specific receptors, modulating their activity and influencing signaling pathways related to cell growth and apoptosis.
Biological Activity Overview
Research indicates that derivatives of 1,3,4-oxadiazole exhibit a broad spectrum of biological activities:
Case Studies
-
Anticancer Activity :
A study highlighted the anticancer potential of oxadiazole derivatives. The compound was shown to inhibit telomerase activity in cancer cells, leading to reduced proliferation rates. The mechanism involved the disruption of the enzyme's active site through competitive inhibition . -
Antimicrobial Properties :
Another research effort demonstrated that compounds with similar structures exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The oxadiazole moiety was crucial for this activity, suggesting a common mechanism among related compounds . -
Anti-inflammatory Effects :
In vitro studies indicated that the compound could reduce pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases .
Research Findings
Recent studies have focused on structure-activity relationships (SAR) to optimize the efficacy of oxadiazole derivatives:
科学研究应用
Structural Overview
The compound is characterized by the presence of an oxadiazole ring, which is known for its biological activity. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a review summarized that various 1,3,4-oxadiazole derivatives exhibit significant in vitro anticancer activity against multiple cancer cell lines. Notably:
- Mechanism of Action : The compound may inhibit specific pathways involved in cancer cell proliferation and survival.
- Case Studies : In vitro tests have shown that similar oxadiazole compounds can induce apoptosis in leukemia cell lines at concentrations as low as 10−4M .
Antimicrobial Properties
Oxadiazole derivatives have also been investigated for their antimicrobial properties. Compounds containing the oxadiazole moiety have demonstrated activity against various bacterial strains:
- Example Study : A series of synthesized oxadiazoles were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
Neuropharmacological Effects
There is emerging evidence that compounds similar to 2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide may possess neuropharmacological effects:
- Anticonvulsant Activity : Some oxadiazole derivatives have shown anticonvulsant properties in animal models, indicating their potential use in treating epilepsy .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-12-7-13(2)9-16(8-12)22-17(25)11-27-18-10-15(5-6-21-18)20-23-19(24-26-20)14-3-4-14/h5-10,14H,3-4,11H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKKYGCKFNNBFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=CC(=C2)C3=NC(=NO3)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













